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molecular formula C13H11NO3 B8739251 Ethyl 2-oxo-2-(quinolin-6-yl)acetate

Ethyl 2-oxo-2-(quinolin-6-yl)acetate

Cat. No. B8739251
M. Wt: 229.23 g/mol
InChI Key: ZYMZRJYOCJHSFU-UHFFFAOYSA-N
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Patent
US08629144B2

Procedure details

Under inert atmosphere 255 g 6-iodoquinoline (1 mol) is dissolved in THF and cooled to −20° C. and 808 g IpMgCl.LiCl (1.1 moles) is added. This cold solution is added to a solution of 438 g diethyloxalate (3 moles) in 1800 mL THF at low temperature (−78° C.). The reaction mixture is heated to 0° C. and is quenched with a saturated ammonium acetate solution (0.8 L/mole). Ethyl oxo(quinolin-6-yl)acetate is extracted with ethyl acetate (1 L) from this mixture. After chromatography (silica, heptanes/ethyl acetate) ethyl oxo(quinolin-6-yl)acetate was obtained in 70% yield.
[Compound]
Name
atmosphere
Quantity
255 g
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
1.1 mol
Type
reactant
Reaction Step Two
Quantity
438 g
Type
reactant
Reaction Step Three
Name
Quantity
1800 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][CH:6]=[CH:5]2.[Li+].[Cl-].[CH2:14]([O:16][C:17](=[O:23])[C:18](OCC)=[O:19])[CH3:15]>C1COCC1>[O:19]=[C:18]([C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][CH:6]=[CH:5]2)[C:17]([O:16][CH2:14][CH3:15])=[O:23] |f:1.2|

Inputs

Step One
Name
atmosphere
Quantity
255 g
Type
reactant
Smiles
Name
Quantity
1 mol
Type
reactant
Smiles
IC=1C=C2C=CC=NC2=CC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.1 mol
Type
reactant
Smiles
[Li+].[Cl-]
Step Three
Name
Quantity
438 g
Type
reactant
Smiles
C(C)OC(C(=O)OCC)=O
Name
Quantity
1800 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated to 0° C.
CUSTOM
Type
CUSTOM
Details
is quenched with a saturated ammonium acetate solution (0.8 L/mole)
EXTRACTION
Type
EXTRACTION
Details
Ethyl oxo(quinolin-6-yl)acetate is extracted with ethyl acetate (1 L) from this mixture

Outcomes

Product
Name
Type
product
Smiles
O=C(C(=O)OCC)C=1C=C2C=CC=NC2=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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